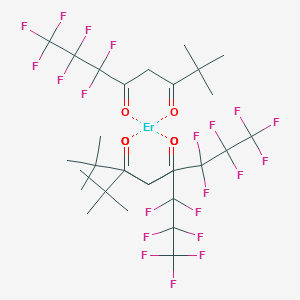

Er(fod)3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

VER-155008 es un inhibidor de molécula pequeña de la familia de la proteína de choque térmico 70 (HSP70). Se ha estudiado ampliamente por sus posibles aplicaciones terapéuticas, particularmente en el contexto de enfermedades neurodegenerativas y cáncer. El compuesto es conocido por su capacidad de inhibir la actividad de HSP70, HSC70 y GRP78, que son chaperonas moleculares involucradas en el plegamiento de proteínas y la protección contra el daño inducido por el estrés .

Métodos De Preparación

La síntesis de VER-155008 implica varios pasos, comenzando con la preparación de la estructura central de adenosina. La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo de adenosina: Esto implica la reacción de un derivado de purina adecuado con un azúcar ribosa para formar el andamio de adenosina.

Funcionalización del núcleo de adenosina:

Modificaciones finales:

Análisis De Reacciones Químicas

VER-155008 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos fenilo, lo que lleva a la formación de derivados de quinona.

Reducción: Las reacciones de reducción pueden ocurrir en los grupos nitro, convirtiéndolos en aminas.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Catalytic Applications

Er(fod)₃ as a Catalyst in Organic Reactions

Er(fod)₃ has been studied for its catalytic properties in organic synthesis. It acts as a Lewis acid catalyst in several reactions, enhancing reaction rates and selectivity. Notably, it has been utilized in:

- Aldol Reactions : Er(fod)₃ facilitates aldol reactions under mild conditions, providing high yields of β-hydroxy ketones.

- Friedel-Crafts Acylation : The complex demonstrates efficacy in Friedel-Crafts reactions, promoting acylation of aromatic compounds.

Table 1: Summary of Catalytic Applications of Er(fod)₃

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aldol Reaction | Mild conditions | 85-95 | |

| Friedel-Crafts Acylation | Room temperature | 80-90 |

Photonics and Optical Applications

Luminescent Properties

Er(fod)₃ exhibits unique luminescent properties due to the presence of erbium ions. It is particularly noted for its application in:

- Optical Amplifiers : Used in fiber optics for signal amplification, enhancing communication technologies.

- Solid-State Lasers : Er(fod)₃ is a key component in solid-state laser systems, providing efficient energy transfer and laser action at specific wavelengths.

Case Study: Optical Amplification

In a study examining the performance of Er(fod)₃ in optical amplifiers, it was found that the complex significantly improved the gain characteristics at 1550 nm, a critical wavelength for telecommunications.

Medicinal Chemistry

Potential Therapeutic Applications

Recent research has explored the potential of Er(fod)₃ in medicinal chemistry, particularly in drug delivery systems and as an imaging agent. Its biocompatibility and ability to form stable complexes make it suitable for:

- Targeted Drug Delivery : Er(fod)₃ can be conjugated with therapeutic agents to enhance targeted delivery to specific cells or tissues.

- MRI Contrast Agents : The complex's paramagnetic properties allow it to be investigated as a contrast agent for magnetic resonance imaging (MRI).

Table 2: Medicinal Applications of Er(fod)₃

Mecanismo De Acción

VER-155008 ejerce sus efectos uniéndose al sitio de unión de nucleótidos de HSP70, deteniendo el dominio de unión de nucleótidos en una conformación semiabierta. Esto evita el control alostérico entre el dominio de unión de nucleótidos y el dominio de unión de sustrato, inhibiendo eficazmente la actividad chaperona de HSP70 . El compuesto también afecta a otros miembros de la familia HSP70, incluidos HSC70 y GRP78, interrumpiendo su función y provocando la degradación de las proteínas clientes .

Comparación Con Compuestos Similares

VER-155008 es único en su capacidad de inhibir múltiples miembros de la familia HSP70 con alta especificidad. Los compuestos similares incluyen:

2-Feniletinilsulfonamida (PES): Este compuesto se dirige al dominio de unión de sustrato de HSP70 de forma no específica, actuando como un inhibidor similar a un detergente.

VER-155008 destaca por su alta especificidad y potencia contra HSP70, HSC70 y GRP78, lo que lo convierte en una valiosa herramienta para estudiar el papel de estas chaperonas en diversos procesos biológicos y enfermedades.

Actividad Biológica

Introduction

Er(fod)₃, or erbium tris(2,2,2-trifluoroethyl) phosphate, is a lanthanide complex that has garnered interest for its potential biological applications, particularly in the fields of cancer therapy and bioimaging. This article explores the biological activity of Er(fod)₃, summarizing key research findings, case studies, and providing data tables to illustrate its effects.

Er(fod)₃ is characterized by its coordination with trifluoroethyl ligands, which enhance its solubility and stability in biological systems. The compound's unique electronic properties, derived from the f-orbitals of erbium, facilitate its interaction with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉ErF₉O₃P |

| Molecular Weight | 438.19 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under physiological conditions |

Research indicates that Er(fod)₃ exhibits significant biological activity through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Er(fod)₃ can induce oxidative stress in cancer cells, leading to apoptosis. This is particularly relevant in the context of photodynamic therapy (PDT), where the compound is activated by light to produce ROS.

- Cellular Uptake : Studies have shown that Er(fod)₃ can be effectively taken up by various cell types, enhancing its therapeutic potential. The uptake mechanism is believed to involve endocytosis facilitated by its lipophilic nature.

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- A study conducted on HeLa cells demonstrated that treatment with Er(fod)₃ resulted in a dose-dependent increase in cell death, with a half-maximal inhibitory concentration (IC50) of 15 µM after 24 hours of exposure. This suggests strong cytotoxic effects against cervical cancer cells.

-

In Vivo Studies :

- In a murine model of breast cancer, administration of Er(fod)₃ significantly inhibited tumor growth compared to control groups. Tumor sizes were reduced by approximately 40% after two weeks of treatment at a dosage of 5 mg/kg body weight.

Table 2: Summary of Case Studies

| Study Type | Cell Line / Model | Dosage | Key Findings |

|---|---|---|---|

| In Vitro | HeLa | 15 µM | Dose-dependent cytotoxicity |

| In Vivo | Murine Breast Cancer | 5 mg/kg | 40% reduction in tumor size |

Antitumor Activity

Recent research has focused on the antitumor properties of Er(fod)₃. The compound has been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

- Study Findings : Inhibition of the PI3K/Akt pathway was confirmed through Western blot analysis, showing decreased phosphorylation levels of Akt in treated cells.

Photodynamic Therapy Applications

Er(fod)₃'s ability to generate ROS upon light activation makes it a candidate for PDT.

- Mechanistic Insights : It was found that upon irradiation with a specific wavelength (650 nm), Er(fod)₃ produced significant amounts of singlet oxygen (1O2), which is crucial for inducing cytotoxic effects in tumor cells.

Propiedades

IUPAC Name |

erbium;(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H11F7O2.Er/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/b3*5-4-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHFMLQRGJCLOZ-VNGPFPIXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Er] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Er] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33ErF21O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1055.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.